Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 111043-01-7
VCID: VC21504485
InChI: InChI=1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3
SMILES: COC(=O)C1=C(C2=C(S1)N=CC=C2)O
Molecular Formula: C9H7NO3S
Molecular Weight: 209.22g/mol

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate

CAS No.: 111043-01-7

Cat. No.: VC21504485

Molecular Formula: C9H7NO3S

Molecular Weight: 209.22g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate - 111043-01-7

Specification

CAS No. 111043-01-7
Molecular Formula C9H7NO3S
Molecular Weight 209.22g/mol
IUPAC Name methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3
Standard InChI Key VNGMVGWUWHNBBW-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(S1)N=CC=C2)O
Canonical SMILES COC(=O)C1=C(C2=C(S1)N=CC=C2)O

Introduction

Chemical Identity and Structure

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate belongs to the thienopyridine class of heterocyclic compounds, characterized by a fused ring system consisting of thiophene and pyridine rings. This bicyclic structure creates a rigid molecular scaffold that contributes to its biological activities and chemical reactivity . The compound features three key functional groups: a hydroxyl group at the 3-position, a methyl ester at the 2-position, and the heterocyclic thieno[2,3-b]pyridine core .

The presence of the hydroxyl group enables hydrogen bonding interactions with biological targets, potentially enhancing binding affinity to enzymes or receptors . Meanwhile, the methyl ester group provides opportunities for derivatization and modification, making this compound valuable as a synthetic intermediate for developing more complex molecules with enhanced biological profiles . The rigid heterocyclic core serves as an important pharmacophore that can interact with various biological targets through π-stacking and other non-covalent interactions.

Chemical and Physical Properties

The defining characteristics of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate include its precise molecular structure and associated chemical identifiers that enable its unambiguous identification in chemical databases and literature.

PropertyValue
CAS Number111043-01-7
Molecular FormulaC9H7NO3S
Molecular Weight209.22 g/mol
IUPAC Namemethyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Standard InChIInChI=1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3
Standard InChIKeyVNGMVGWUWHNBBW-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(C2=C(S1)N=CC=C2)O
PubChem Compound ID2727696

These properties contribute to the compound's behavior in various biological and chemical systems, influencing its solubility, permeability, and ability to interact with biological targets . The molecular weight of 209.22 g/mol places it within the optimal range for drug-like molecules according to Lipinski's rule of five, suggesting favorable pharmacokinetic properties .

Synthesis Methodologies

Derivatization and Modification

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate serves as an important precursor for creating more complex derivatives with enhanced biological activities . One significant derivatization method involves the Suzuki-Miyaura cross-coupling reaction, which has been used to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates with promising anticancer properties .

This approach typically involves:

  • Conversion of the hydroxyl group to a better leaving group (such as bromide)

  • Palladium-catalyzed cross-coupling with various boronic acids or boronate esters

  • Purification to obtain the final derivatives with diverse substituents

For example, research has demonstrated that the brominated derivative (methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate) can be prepared from the corresponding 3-amino compound using t-BuONO and CuBr2 . This intermediate can then be reacted with (hetero)aryl pinacolboranes, trifluoro potassium boronate salts or boronic acids under Pd-catalyzed Suzuki-Miyaura cross-coupling conditions (1.2–1.6 equiv. of the boronated compound, 2–4 mol% of Pd(dppf).CH2Cl2, 6 equiv. of K2CO3 in DME:H2O at 100°C) .

Biological Activities

Anticancer Activities

Recent research has revealed promising anticancer potential for thienopyridine derivatives related to methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, particularly against aggressive forms of breast cancer . A series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates synthesized through C-C Suzuki-Miyaura cross-coupling were evaluated for their antitumor potential in two triple negative breast cancer (TNBC) cell lines—MDA-MB-231 and MDA-MB-468 .

The results demonstrated that three compounds caused growth inhibition in both TNBC cell lines, with minimal effects on non-tumorigenic MCF-12A cells, indicating selective cytotoxicity toward cancer cells . The most promising compound from this series showed significant anticancer activity with a GI50 concentration of 13 μM . This compound decreased MDA-MB-231 cell number, which correlated with reduced cell proliferation . Cell cycle analysis revealed increased G0/G1 phase and decreased S phase, suggesting cell cycle arrest as a possible mechanism of action .

Importantly, this compound also demonstrated in vivo efficacy by reducing tumor size in a chick chorioallantoic membrane (CAM) model with MDA-MB-231 cells . These findings highlight the potential of thienopyridine derivatives as promising candidates for developing novel anticancer agents, particularly for aggressive forms of breast cancer that currently have limited treatment options .

Biological ActivityEvidencePotential Mechanism
Anti-inflammatoryStructural similarity to known anti-inflammatory agentsInhibition of inflammatory pathways
Anticancer (derivatives)Growth inhibition in TNBC cell lines Cell cycle arrest, reduced proliferation
AntimicrobialTheoretical based on related structures Interaction with bacterial cellular components

Structure-Activity Relationships

The biological activities of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate and related compounds are influenced by specific structural features that determine their interaction with biological targets . Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives.

Key structural elements that contribute to the biological activity include:

  • The hydroxyl group at the 3-position, which can participate in hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity .

  • The methyl ester group at the 2-position, which provides lipophilicity and can interact with hydrophobic pockets in target proteins.

  • The fused thieno[2,3-b]pyridine core, which serves as a rigid scaffold that presents the functional groups in specific spatial orientations necessary for optimal binding to biological targets .

Studies on related compounds suggest that modifications at specific positions can significantly alter biological activity . For instance, introducing aryl or heteroaryl groups at the 3-position through Suzuki-Miyaura coupling can enhance anticancer activity, as demonstrated in research on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates . This suggests that the 3-position is a critical site for modulation of biological activity, with the hydroxyl group serving as an important precursor for further derivatization .

Predicted Physical and Spectroscopic Properties

Collision Cross Section Predictions

Collision cross section (CCS) values provide important information about the three-dimensional structure and conformational properties of molecules, which can be valuable for analytical applications such as ion mobility spectrometry. Predicted CCS values for methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate with various adducts are available:

Adductm/zPredicted CCS (Ų)
[M+H]+210.02194141.5
[M+Na]+232.00388154.0
[M+NH4]+227.04848149.8
[M+K]+247.97782148.5
[M-H]-208.00738142.3
[M+Na-2H]-229.98933146.4
[M]+209.01411143.8
[M]-209.01521143.8

Applications in Drug Discovery

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has important applications in medicinal chemistry and drug discovery, primarily as a scaffold for developing novel therapeutic agents . Its versatile structure allows for various modifications to optimize biological activity and pharmacokinetic properties.

In drug discovery, this compound serves several important functions:

  • As a lead compound for developing anti-inflammatory agents, leveraging its inherent anti-inflammatory properties.

  • As a synthetic intermediate for creating more complex molecules with enhanced biological activities, particularly anticancer agents .

  • As a model compound for studying structure-activity relationships in thienopyridine derivatives, providing insights for rational drug design .

Recent research highlights the potential of derivatives of this compound in cancer treatment, particularly for aggressive forms of breast cancer that currently have limited treatment options . The demonstrated selectivity for cancer cells over non-tumorigenic cells suggests a favorable therapeutic window, which is crucial for developing effective anticancer agents with minimal side effects .

Future Research Directions

The continued interest in thienopyridine derivatives, including methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, points to several promising directions for future research:

  • Further exploration of structure-activity relationships to optimize biological activities and pharmacokinetic properties, particularly through systematic modification of the core structure and functional groups .

  • Development of more efficient and scalable synthetic methodologies to facilitate the production of this compound and its derivatives for larger-scale studies and potential commercial applications .

  • Comprehensive investigation of additional biological activities beyond anti-inflammatory and anticancer properties, including potential applications in treating infectious diseases, neurological disorders, and metabolic conditions .

  • Detailed mechanistic studies to elucidate the exact molecular targets and pathways involved in the compound's biological activities, providing a stronger foundation for rational drug design .

  • Exploration of combination therapies involving thienopyridine derivatives and established therapeutic agents, particularly for cancer treatment, to potentially overcome resistance mechanisms and enhance efficacy .

These research directions could significantly expand the utility of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate in medicinal chemistry and ultimately lead to the development of novel therapeutic agents for various diseases with unmet medical needs.

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